molecular formula C8H14N2O2 B067759 tert-Butyl (cyanomethyl)(methyl)carbamate CAS No. 180976-09-4

tert-Butyl (cyanomethyl)(methyl)carbamate

Cat. No.: B067759
CAS No.: 180976-09-4
M. Wt: 170.21 g/mol
InChI Key: AXNPHDXTYKKHSJ-UHFFFAOYSA-N
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Description

tert-Butyl (cyanomethyl)(methyl)carbamate is an organic compound with the molecular formula C8H14N2O2. It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a cyanomethyl group, and a methyl group attached to the carbamate structure. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (cyanomethyl)(methyl)carbamate can be synthesized through several methods. One common approach involves the reaction of tert-butyl carbamate with cyanomethyl methyl ketone under basic conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (cyanomethyl)(methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bases: Sodium hydride, potassium tert-butoxide

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Acids and Bases for Hydrolysis: Hydrochloric acid, sodium hydroxide

Major Products Formed

    Substitution: Various substituted carbamates

    Oxidation: Oxidized carbamates or nitriles

    Reduction: Amines or reduced carbamates

    Hydrolysis: Amines and carbon dioxide

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (cyanomethyl)(methyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals .

Biology and Medicine

Its unique structure allows for the exploration of new therapeutic agents .

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. It is also employed in the development of novel polymers and coatings .

Mechanism of Action

The mechanism of action of tert-butyl (cyanomethyl)(methyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • Methyl carbamate
  • Ethyl carbamate
  • Phenyl carbamate

Uniqueness

tert-Butyl (cyanomethyl)(methyl)carbamate is unique due to the presence of both a cyanomethyl group and a tert-butyl group. This combination imparts distinct reactivity and properties compared to other carbamates. The cyanomethyl group enhances its nucleophilicity, while the tert-butyl group provides steric hindrance, influencing its overall chemical behavior .

Properties

IUPAC Name

tert-butyl N-(cyanomethyl)-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-8(2,3)12-7(11)10(4)6-5-9/h6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNPHDXTYKKHSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70442993
Record name tert-Butyl (cyanomethyl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180976-09-4
Record name tert-Butyl (cyanomethyl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(cyanomethyl)-N-methylcarbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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